molecular formula C8H11NO4S B13025375 ((2,5-Dioxopyrrolidin-1-yl)thio)methyl propionate

((2,5-Dioxopyrrolidin-1-yl)thio)methyl propionate

Katalognummer: B13025375
Molekulargewicht: 217.24 g/mol
InChI-Schlüssel: AOCQBMSLTVQHTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and a thioester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a suitable thiol and a propionate derivative. One common method involves the use of 2,5-dioxopyrrolidin-1-yl acetamide as a starting material, which is then reacted with a thiol under specific conditions to form the desired thioester compound .

Industrial Production Methods

Industrial production of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Amides and esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to create covalent inhibitors that target specific enzymes .

Medicine

In medicine, ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is explored for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Wirkmechanismus

The mechanism of action of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate involves its interaction with specific molecular targets, such as enzymes and proteins. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,5-Dioxopyrrolidin-1-yl)propanamide: Similar structure but lacks the thioester group.

    2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Contains a cyano group instead of a thioester.

    2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: A more complex derivative with additional functional groups.

Uniqueness

((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is unique due to its thioester functional group, which imparts distinct reactivity and potential for covalent modification of proteins. This makes it particularly valuable in the development of covalent inhibitors and other bioactive molecules .

Eigenschaften

Molekularformel

C8H11NO4S

Molekulargewicht

217.24 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl)sulfanylmethyl propanoate

InChI

InChI=1S/C8H11NO4S/c1-2-8(12)13-5-14-9-6(10)3-4-7(9)11/h2-5H2,1H3

InChI-Schlüssel

AOCQBMSLTVQHTG-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OCSN1C(=O)CCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.